4-Ethynyl-2,2-difluoro-1,3-benzodioxole
Overview
Description
4-Ethynyl-2,2-difluoro-1,3-benzodioxole is a chemical compound with the molecular formula C9H4F2O2 and a molecular weight of 182.13 g/mol It is characterized by the presence of an ethynyl group and two fluorine atoms attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where an ethynyl group is introduced to the aromatic ring under mild conditions . The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere.
Industrial Production Methods
Industrial production methods for 4-Ethynyl-2,2-difluoro-1,3-benzodioxole may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and increased yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2,2-difluoro-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
4-Ethynyl-2,2-difluoro-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Formyl-2,2-difluoro-1,3-benzodioxole: Contains a formyl group instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness
4-Ethynyl-2,2-difluoro-1,3-benzodioxole is unique due to the presence of both an ethynyl group and two fluorine atoms on the benzodioxole ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
4-ethynyl-2,2-difluoro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O2/c1-2-6-4-3-5-7-8(6)13-9(10,11)12-7/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFBMXCCYXMPFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=CC=C1)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269953 | |
Record name | 1,3-Benzodioxole, 4-ethynyl-2,2-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-62-3 | |
Record name | 1,3-Benzodioxole, 4-ethynyl-2,2-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzodioxole, 4-ethynyl-2,2-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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